molecular formula C21H21FN8O3 B11532374 2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(piperidin-1-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-4-nitrophenol

Cat. No.: B11532374
M. Wt: 452.4 g/mol
InChI Key: IBMITUZMADBVBV-YDZHTSKRSA-N
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Description

2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL is a complex organic compound with a unique structure that includes a fluorophenyl group, a piperidinyl group, and a triazinyl group

Properties

Molecular Formula

C21H21FN8O3

Molecular Weight

452.4 g/mol

IUPAC Name

2-[(E)-[[4-(4-fluoroanilino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-4-nitrophenol

InChI

InChI=1S/C21H21FN8O3/c22-15-4-6-16(7-5-15)24-19-25-20(27-21(26-19)29-10-2-1-3-11-29)28-23-13-14-12-17(30(32)33)8-9-18(14)31/h4-9,12-13,31H,1-3,10-11H2,(H2,24,25,26,27,28)/b23-13+

InChI Key

IBMITUZMADBVBV-YDZHTSKRSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])O)NC4=CC=C(C=C4)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Common synthetic routes may involve the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce nitro groups to amines.

    Substitution: This can involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce amines from nitro groups.

Scientific Research Applications

2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL involves its interaction with specific molecular targets and pathways. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the triazinyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-(2-{4-[(4-CHLOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL
  • 2-[(E)-(2-{4-[(4-BROMOPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL

Uniqueness

The uniqueness of 2-[(E)-(2-{4-[(4-FLUOROPHENYL)AMINO]-6-(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL}HYDRAZIN-1-YLIDENE)METHYL]-4-NITROPHENOL lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorophenyl group, in particular, can enhance its binding affinity to certain molecular targets and improve its stability.

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